Alcetinib metabolite M4 is a significant metabolite of alectinib, a second-generation anaplastic lymphoma kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Alectinib is designed to target tumors that express the EML4-ALK fusion protein, which is implicated in the proliferation of cancer cells. The metabolism of alectinib to M4 occurs predominantly through the cytochrome P450 3A4 enzyme, accounting for approximately 40% of alectinib's metabolic pathway .
Alcetinib metabolite M4 is classified as a pharmaceutical compound and is particularly relevant in oncology pharmacotherapy. Its development stems from the need for effective treatments for patients with ALK-positive non-small cell lung cancer who have shown resistance or intolerance to crizotinib, another ALK inhibitor . The compound is recognized under the CAS number 1256585-04-2 and has a molecular formula of C28H32N4O2 with a molecular weight of 456.59 g/mol .
The synthesis of alcetinib metabolite M4 primarily occurs through the metabolic conversion of alectinib via cytochrome P450 enzymes, specifically CYP3A4. This biotransformation process involves hydroxylation and N-demethylation reactions, leading to the formation of M4 as a major active metabolite. Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been employed to quantify both alectinib and its metabolites in clinical studies .
The molecular structure of alcetinib metabolite M4 can be represented as follows:
The compound's structure includes multiple nitrogen atoms and functional groups that are critical for its interaction with biological targets, particularly the anaplastic lymphoma kinase .
Alcetinib metabolite M4 undergoes various chemical reactions primarily involving further metabolism by cytochrome P450 enzymes. These reactions include:
These metabolic pathways are essential for determining the efficacy and safety profile of both alectinib and its metabolite M4 in clinical settings .
The mechanism of action for alcetinib metabolite M4 mirrors that of its parent compound, alectinib. Both compounds inhibit anaplastic lymphoma kinase, leading to:
In vitro studies have demonstrated that M4 possesses similar potency to alectinib, with IC50 values indicating effective inhibition of ALK at low concentrations (1.9 nM for alectinib and 1.2 nM for M4) .
Alcetinib metabolite M4 exhibits several notable physical and chemical properties:
Alcetinib metabolite M4 is primarily utilized in clinical oncology as part of treatment regimens for patients with ALK-positive non-small cell lung cancer. Its role as an active metabolite enhances the therapeutic efficacy of alectinib, contributing to improved patient outcomes in cases where resistance to other treatments has developed . Additionally, ongoing research continues to explore its pharmacokinetic properties and potential applications in combination therapies.
CYP3A4 is the primary enzyme responsible for the oxidative deethylation of alectinib to form its major active metabolite, M4 (9-ethyl-8-[4-(2-hydroxyethylamino)-1-piperidyl]-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile). In vitro studies using human hepatocytes and liver microsomes demonstrate that CYP3A4 catalyzes the initial oxidation step at the morpholine ring of alectinib, leading to the cleavage of the ethyl group and subsequent formation of M4. This metabolite retains comparable pharmacological activity to the parent drug. Inhibition assays confirm that CYP3A-selective inhibitors reduce M4 formation by >80%, underscoring the enzyme's dominance in this biotransformation step. The reaction proceeds via an intermediate hydroxylated metabolite (M5), which undergoes further oxidation primarily by CYP3A4 to yield M4 [1] [4].
Table 1: Key Enzymes in Alectinib Metabolism
Enzyme | Contribution to M4 Formation | Inhibitor Impact |
---|---|---|
CYP3A4 | Primary (≥80%) | >80% reduction |
CYP3A5 | Minor | Limited reduction |
Non-CYP | Negligible | No significant change |
The biotransformation of alectinib to M4 involves morpholine ring cleavage and deethylation. Mass spectrometry analyses reveal that M4 results from the oxidative scission of the morpholine ring’s ethylene moiety, forming a hydroxyethylamino-piperidine group. This process generates an asymmetric center, leading to potential isomers. However, only one stable isomer of M4 is detected in human plasma due to stereoselective metabolism. The structural modification occurs at the 8-position of the benzo[b]carbazole core, where the morpholine substituent is converted to a 2-hydroxyethylamino group. This alteration does not significantly affect M4’s binding affinity for ALK but influences its distribution and further metabolism. M4 undergoes additional oxidation by CYP3A4 to form minor metabolites like M6 (8-(4-amino-1-piperidyl) derivative), though this pathway is quantitatively minor in humans [2] [4] [6].
Significant species-specific differences exist in M4 generation:
Table 2: Species Comparison of Alectinib Metabolite Profiles
Species | Major Metabolites | Fecal Excretion (Parent Drug) | M4 in Plasma |
---|---|---|---|
Human | M4, M1b | 58% | 40% of AUC |
Rat | Parent drug, M4, M1b | 70–80% | <10% of AUC |
Dog | Non-CYP metabolites | >85% | Not detected |
Monkey | Minor hydroxylated products | >90% | Trace amounts |
Human metabolism of alectinib generates unique byproducts through morpholine ring cleavage:
The primary human metabolic pathway involves:
Fecal metabolite profiling in humans identifies M4 (26% of radioactivity) and M1b (22%) as dominant, contrasting with other species where parent drug predominates. This highlights the human-specific reliance on CYP3A4 for functionalization over excretion of unchanged drug [2] [4] [6].
Table 3: Key Metabolites of Alectinib in Humans
Metabolite | Structure | Enzymatic Pathway | Relative Activity |
---|---|---|---|
Alectinib | Parent compound | N/A | 1.0 (reference) |
M4 | Deethylated at morpholine ring | CYP3A4-mediated oxidation | ~1.0 |
M1b | Carboxylate isomer (ring-opened) | Aldehyde dehydrogenase | <0.1 |
M6 | 8-(4-Amino-1-piperidyl) derivative | CYP3A4 (from M4) | Not determined |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7